1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrazole intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:
Benzothiazole derivatives: These can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Tetrazole derivatives: These are often prepared via the cycloaddition of azides with nitriles.
Azetidine derivatives: These can be synthesized through the ring closure of appropriate amino alcohols or halides.
The final coupling reaction to form the target compound typically involves amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring and may have similar electronic properties.
Tetrazole derivatives: Compounds with the tetrazole ring can have similar reactivity and biological activity.
Azetidine derivatives: These compounds share the azetidine ring and may have similar structural features.
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is unique due to the combination of these three distinct rings in a single molecule, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c26-17(20-13-5-7-14(8-6-13)25-11-19-22-23-25)12-9-24(10-12)18-21-15-3-1-2-4-16(15)27-18/h1-8,11-12H,9-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAXTXDQTMKRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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